Quinoxalin-6-ylboronic acid
Overview
Description
Quinoxalin-6-ylboronic acid, also known as QBA, is an organic compound that contains both boronic acid and quinoxaline functional groups . It has a CAS Number of 852432-98-5 and a molecular weight of 173.97 .
Molecular Structure Analysis
The molecular structure of Quinoxalin-6-ylboronic acid is represented by the Inchi Code: 1S/C8H7BN2O2/c12-9(13)6-1-2-7-8(5-6)11-4-3-10-7/h1-5,12-13H . This indicates that the molecule is composed of 8 carbon atoms, 7 hydrogen atoms, 1 boron atom, 2 nitrogen atoms, and 2 oxygen atoms .Physical And Chemical Properties Analysis
Quinoxalin-6-ylboronic acid is a solid substance . It is stored in a dry environment at a temperature between 2-8°C .Scientific Research Applications
1. Aldose Reductase Inhibitors
Quinoxalines have been studied for their potential as aldose reductase inhibitors, which can be beneficial in managing diabetic complications. A study highlighted the synthesis of quinoxaline derivatives demonstrating both aldose reductase inhibition and potent antioxidant activity. These derivatives, especially those containing phenolic structures, have shown promise in managing oxidative stress related to diabetes (Qin et al., 2015).
2. Fluorescent Properties and Synthesis
Quinoxalines are also explored for their fluorescence properties, making them useful in the development of fluorophores. A particular study focused on the synthesis of a fluorescent quinoxalinylium derivative, which exhibits emission at 580 nm when excited at 470 nm. This finding opens up potential applications in fluorescent probes or in the field of imaging (Koner & Ray, 2008).
3. Antiviral and Immunomodulatory Effects
Research has been conducted on the antiviral properties of quinoxaline derivatives. A study demonstrated that a specific quinoxaline derivative can modulate the immune response by affecting pro-inflammatory markers. This suggests a potential role for these compounds in enhancing antiviral resistance while minimizing autoimmunological side effects (Antonovych et al., 2015).
4. Echinomycin Biosynthesis and Anticancer Activity
Quinoxalines play a role in the biosynthesis of echinomycin, a compound with notable anticancer properties. A study demonstrated the involvement of quinoxaline derivatives in this biosynthetic pathway, highlighting their significance in the production of cancer-fighting drugs (Zhang et al., 2013).
5. Electrochemical Studies
Quinoxaline derivatives have been subject to electrochemical studies to understand their redox behaviors. Such studies are crucial in developing sensors and other electronic applications. For example, the redox behavior of a quinoxaline carboxylic acid derivative was studied at a glassy carbon electrode, revealing insights into its thermodynamic and kinetic properties (Shah et al., 2014).
6. DNA Interaction and Antitumor Activity
Quinoxaline derivatives have been evaluated for their DNA-binding properties and potential antitumor activity. Studies have shown that certain quinoxaline derivatives can intercalate with DNA, impacting their therapeutic potential against cancer. The interaction with DNA, alongside other molecular properties, contributes to their efficacy as antitumor agents (Gu et al., 2017).
Safety And Hazards
Future Directions
Quinoxalines have become a subject of extensive research due to their emergence as an important chemical moiety, demonstrating a wide range of physicochemical and biological activities . They have been utilized for the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, and organic sensitizers for solar cell applications and polymeric optoelectronic materials . Therefore, Quinoxalin-6-ylboronic acid, with its quinoxaline functional group, may also find similar applications in the future.
properties
IUPAC Name |
quinoxalin-6-ylboronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BN2O2/c12-9(13)6-1-2-7-8(5-6)11-4-3-10-7/h1-5,12-13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWONZXSTLZEBCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=NC=CN=C2C=C1)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40662803 | |
Record name | Quinoxalin-6-ylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40662803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Quinoxalin-6-ylboronic acid | |
CAS RN |
852432-98-5 | |
Record name | Quinoxalin-6-ylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40662803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 852432-98-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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